Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate
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Overview
Description
Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a carbamate group, chlorinated phenyl rings, and a cyano group. Its chemical formula is C16H13Cl2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenol with 4-chlorobenzyl cyanide in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorinated phenyl oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The cyano group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide
Uniqueness
Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H14Cl2N2O2 |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
methyl N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-10-7-13(15(19)8-16(10)21-17(22)23-2)14(9-20)11-3-5-12(18)6-4-11/h3-8,14H,1-2H3,(H,21,22) |
InChI Key |
DMTPGOPCSSZNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)OC)Cl)C(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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